

An In-depth Technical Guide to the Spectral Data of Ethyl 4-Aminophenylacetate

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Compound of Interest

Compound Name: Ethyl 4-Aminophenylacetate

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This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Ethyl 4-Aminophenylacetate**. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectral characteristics of this compound.

Chemical Structure

IUPAC Name: ethyl 2-(4-aminophenyl)acetate CAS Number: 5438-70-0 Molecular Formula: C₁₀H₁₃NO₂ Molecular Weight: 179.22 g/mol

Data Presentation

The following tables summarize the key quantitative spectral data for **Ethyl 4- Aminophenylacetate**.

Table 1: ¹H NMR Spectral Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.05	d	2H	Ar-H
6.63	d	2H	Ar-H
4.11	q	2H	-O-CH ₂ -CH ₃
3.60	br s	2H	-NH2
3.47	S	2H	-CH₂-Ar
1.23	t	3H	-O-CH2-CH3

Table 2: 13C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
171.8	C=O
145.1	Ar-C-NH ₂
130.2	Ar-CH
124.9	Ar-C-CH ₂
115.3	Ar-CH
60.7	-O-CH ₂ -CH ₃
40.6	-CH ₂ -Ar
14.2	-O-CH ₂ -CH ₃

Table 3: IR Spectral Data



Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	N-H Stretch (Amine)
3030-3010	Medium	C-H Stretch (Aromatic)
2980-2850	Medium	C-H Stretch (Aliphatic)
1735-1715	Strong	C=O Stretch (Ester)
1620-1580	Medium	C=C Stretch (Aromatic)
1520-1500	Medium	N-H Bend (Amine)
1250-1000	Strong	C-O Stretch (Ester)

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity	Proposed Fragment
179	Moderate	[M]+ (Molecular Ion)
134	High	[M - OCH ₂ CH ₃] ⁺
106	Very High	[M - COOCH ₂ CH ₃] ⁺
77	Moderate	[C ₆ H ₅] ⁺

Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of **Ethyl 4-Aminophenylacetate**.

Methodology:

Sample Preparation: A sample of Ethyl 4-Aminophenylacetate (approximately 5-10 mg) is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) (0.5-0.7 mL), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).



- Instrumentation: The spectra are acquired on a Bruker AVANCE 400 MHz spectrometer or an equivalent instrument.[1]
- ¹H NMR Acquisition:
 - Pulse Program: A standard single-pulse experiment is used.
 - Acquisition Parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds are typical. A sufficient number of scans (e.g., 16-64) are averaged to obtain a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
 - Acquisition Parameters: A spectral width of 0-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds are employed. A larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed, phasecorrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **Ethyl 4-Aminophenylacetate**.

Methodology:

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal. This is a common and convenient method for solid samples.[2]



- KBr Pellet: Alternatively, a small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: The spectrum is recorded using a Fourier-transform infrared spectrometer, such as a Bruker Tensor 27 FT-IR.[2]
- Data Acquisition:
 - A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded.
 - The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹).
 - A sufficient number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of **Ethyl 4- Aminophenylacetate**.

Methodology:

- Sample Preparation: A dilute solution of Ethyl 4-Aminophenylacetate is prepared in a
 volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
- Gas Chromatography (GC) Conditions:
 - \circ Injection: A small volume (e.g., 1 μ L) of the sample solution is injected into the heated inlet of the GC.
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 μm film thickness) is typically used.

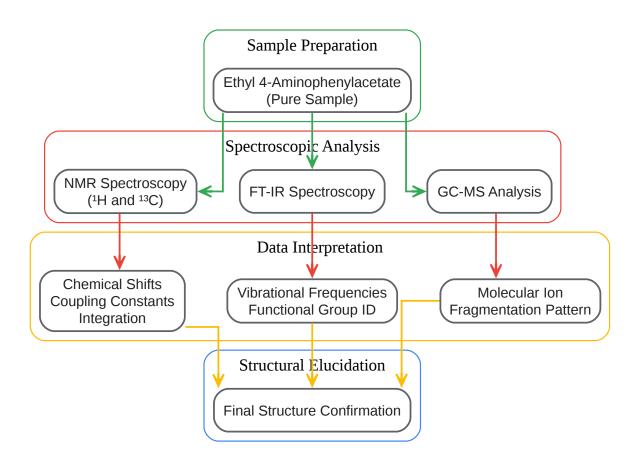


- o Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program: The oven temperature is programmed to start at a low temperature (e.g., 50-70 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-280 °C) to ensure the elution of the compound.
- Mass Spectrometry (MS) Conditions:
 - Ionization: Electron Ionization (EI) at 70 eV is the standard method.
 - Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.
 - Scan Range: The mass-to-charge ratio (m/z) is scanned over a range that includes the expected molecular weight (e.g., m/z 40-300).
- Data Analysis: The resulting total ion chromatogram (TIC) and the mass spectrum of the
 peak corresponding to Ethyl 4-Aminophenylacetate are analyzed to determine the
 retention time, molecular ion, and fragmentation pattern.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of **Ethyl 4-Aminophenylacetate**.





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